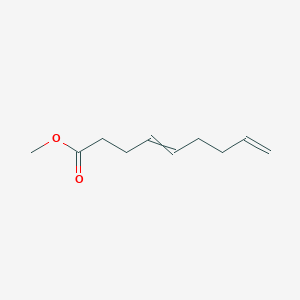

Methyl nona-4,8-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

80685-78-5 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

methyl nona-4,8-dienoate |

InChI |

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3,6-7H,1,4-5,8-9H2,2H3 |

InChI Key |

PVOFXJJZEVQDMR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC=CCCC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Nona 4,8 Dienoate and Analogous Dienyl Esters

Esterification Pathways for Dienyl Ester Formation

The final step in the synthesis of methyl nona-4,8-dienoate often involves the esterification of nona-4,8-dienoic acid with methanol (B129727). The choice of esterification method is critical to preserve the integrity of the two double bonds within the C9 aliphatic chain, as harsh conditions can lead to unwanted isomerization or polymerization.

The Fischer-Speier esterification remains a fundamental and widely used method for synthesizing esters from carboxylic acids and alcohols. The reaction proceeds via the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the target ester, this compound.

While efficient, this method's primary drawback is the requirement for strong acid and often elevated temperatures to drive the equilibrium toward the product. These conditions pose a risk to the sensitive dienyl system, potentially causing migration of the Δ⁴ or Δ⁸ double bonds. To mitigate these side reactions, milder conditions, such as using a catalytic amount of a Lewis acid or employing milder proton sources at lower temperatures, are often preferred.

Table 1: Representative Conditions for Acid-Catalyzed Esterification of an Unsaturated Carboxylic Acid

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ (conc.) | Methanol (excess) | 65 | 8 | 88 |

| p-Toluenesulfonic acid | Toluene (B28343) | 110 (Dean-Stark) | 12 | 92 |

| Amberlyst-15 resin | Methanol (excess) | 60 | 24 | 95 |

Chemo-enzymatic synthesis combines the strengths of traditional chemical reactions and biocatalysis to achieve high efficiency and selectivity. In the context of producing this compound, a common strategy involves the chemical synthesis of the nona-4,8-dienoic acid precursor, followed by a highly selective enzymatic esterification step. This approach circumvents the harsh conditions of acid catalysis, thereby preserving the diene structure.

Immobilized lipases, particularly Candida antarctica lipase (B570770) B (CALB), are exceptionally effective for this transformation. The enzyme catalyzes the esterification under mild, often solvent-free conditions, at near-ambient temperatures. The high selectivity of the enzyme ensures that the reaction occurs exclusively at the carboxyl group without affecting the double bonds. This method is a cornerstone of green chemistry, minimizing waste and avoiding the use of corrosive reagents.

Purely biocatalytic routes offer a sustainable alternative for synthesizing unsaturated esters directly from renewable feedstocks. These methods utilize isolated enzymes or whole-cell systems to perform esterification or transesterification reactions. For the synthesis of methyl dienyl esters, lipases are the most prominent class of enzymes employed.

Research has focused on the methanolysis of triglycerides or free fatty acids using various lipases to produce methyl esters. The reaction's efficiency is highly dependent on the choice of enzyme, the solvent system (or lack thereof), water activity, and the molar ratio of alcohol to the acyl donor. Lipases from sources like Candida rugosa, Rhizomucor miehei, and Pseudomonas cepacia have demonstrated high activity for the esterification of unsaturated fatty acids. The key advantage of biocatalysis is its exceptional chemoselectivity, which is crucial for substrates like nona-4,8-dienoic acid.

Table 2: Comparison of Lipases in the Biocatalytic Esterification of an Unsaturated Fatty Acid with Methanol

| Enzyme Source | Form | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Immobilized (Novozym 435) | Solvent-free | 50 | >99 |

| Rhizomucor miehei lipase | Immobilized | n-Hexane | 40 | 94 |

| Pseudomonas cepacia lipase | Immobilized | n-Hexane | 45 | 91 |

| Candida rugosa lipase | Free powder | Toluene | 40 | 78 |

Carbon-Carbon Bond Formation Strategies in Dienyl Ester Synthesis

Beyond esterification, the construction of the C9 dienyl carbon backbone is a significant synthetic challenge. Advanced C-C bond formation strategies are required to install the two double bonds with precise regiochemical and, where applicable, stereochemical control.

The ring-opening of lactones (cyclic esters) provides a powerful and convergent pathway for the synthesis of functionalized carboxylic acid derivatives. For a target like this compound, a synthetic strategy could involve the regioselective opening of a suitably substituted lactone precursor, such as γ-vinyl-γ-butyrolactone. The lactone ring serves as a masked carboxylic acid, while the vinyl substituent can act as a handle for further elaboration or serve as one of the two required double bonds in the final product. The nucleophile used for the ring-opening can be designed to introduce the remaining carbons and the second double bond.

The utility of lactone ring-opening is greatly enhanced by the development of protocols that control the site of nucleophilic attack (regioselectivity) and the stereochemical outcome. Transition metal catalysis, particularly with palladium, has been instrumental in achieving this control in the ring-opening of vinyl-substituted cyclic precursors.

Palladium-catalyzed asymmetric allylic alkylation (AAA) of vinyl lactones is a premier example. In this process, a palladium(0) complex reacts with the vinyl lactone to form a π-allyl palladium intermediate. This intermediate can then be attacked by a nucleophile. The regioselectivity of the attack (at the more or less substituted end of the allyl system) and the stereoselectivity are dictated by the choice of the chiral ligand coordinated to the palladium center. By carefully selecting the ligand and nucleophile, chemists can synthesize precursors to nona-4,8-dienoic acid with high enantiomeric and diastereomeric purity. For instance, using a soft nucleophile in the presence of a specific phosphine (B1218219) ligand can favor the formation of a linear product, which is essential for constructing the straight-chain backbone of the target molecule.

Table 3: Ligand Effects on Palladium-Catalyzed Regioselective Ring-Opening of a Vinyl Lactone

| Catalyst System | Ligand | Nucleophile | Product Ratio (Linear:Branched) | Yield (%) |

|---|---|---|---|---|

| [Pd(allyl)Cl]₂ | (S)-BINAP | Sodium diethyl malonate | >98:2 | 91 |

| [Pd(allyl)Cl]₂ | dppf | Sodium diethyl malonate | 75:25 | 88 |

| [Pd(allyl)Cl]₂ | Trost Ligand | Dimethylamine | 15:85 | 94 |

| [Pd(allyl)Cl]₂ | (R,R)-ANDEN-phenyl TFOST | Sodium phenoxide | >99:1 | 96 |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful and versatile methods for the construction of carbon-carbon bonds, enabling the synthesis of complex molecules like dienyl esters with high efficiency and selectivity.

The palladium-catalyzed carboxytelomerization of 1,3-butadiene (B125203) presents a highly atom-economical route to unsaturated nona-3,8-dienoate esters. nih.govresearchgate.net This reaction involves the coupling of two butadiene molecules with carbon monoxide and an alcohol, such as methanol, to yield methyl nona-3,8-dienoate. nih.govcolab.ws The process is facilitated by a palladium precursor in combination with specific phosphine ligands and acidic additives. nih.govcolab.ws

Key to the success of this transformation is the in situ generation of the active catalyst, often from a simple palladium source, commercially available triarylphosphines, and a carboxylic acid co-catalyst like benzoic acid. nih.govresearchgate.net The reaction conditions can be optimized to achieve high yields and selectivity for the desired dienyl ester product. nih.gov This methodology has been successfully applied to a range of alcohols, including industrially relevant agro-based monoalcohols and polyols, highlighting its potential for sustainable chemical synthesis. nih.gov

The catalytic cycle is understood to involve the initial formation of crotylpalladium complexes from 1,3-butadiene, a step that can proceed even at room temperature. colab.ws The choice of chelating phosphine ligands is critical for obtaining good results. colab.ws

Table 1: Key Features of Palladium-Catalyzed Carboxytelomerization of Dienes

| Feature | Description |

|---|---|

| Reactants | 1,3-Butadiene, Carbon Monoxide, Alcohol (e.g., Methanol) |

| Product | Methyl nona-3,8-dienoate |

| Catalyst System | Palladium precursor, Phosphine ligand, Acidic additive |

| Advantages | High atom economy, Use of readily available starting materials |

The isomerization of vinylcyclopropanes (VCPs) catalyzed by rhodium and ruthenium complexes provides a stereoselective entry to conjugated dienoates. acs.orgacs.orgnih.gov These reactions offer complementary pathways, with rhodium catalysts typically affording conjugated dienoates and ruthenium catalysts leading to cross-conjugated dienoates. acs.orgacs.org

A commercially available cationic rhodium complex can catalyze the isomerization of stereoisomeric mixtures of vinylcyclopropanes to furnish conjugated dienoates in high yields and with excellent stereocontrol. acs.orgnih.gov This method is particularly valuable as it can be stereoconvergent, meaning a mixture of VCP stereoisomers can lead to a single, well-defined dienoate isomer. researchgate.net In contrast, a combination of a ruthenium precatalyst and a bisphosphine ligand promotes a formal 1,3-ring opening to yield cross-conjugated dienoates with moderate to high stereoselectivity. acs.orgacs.org

These methods are significant because conjugated dienoates are prevalent motifs in numerous natural products, and the stereochemistry of the double bonds is often crucial for their biological activity. acs.org The ability to control the geometry of the resulting dienoate is a key advantage of these catalytic isomerizations.

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are powerful tools for the stereoselective synthesis of dienyl esters. pnas.orgnih.gov The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst. researchgate.net This methodology allows for the creation of all four possible stereoisomers of a 2,4-dienoate with high isomeric purity (≥98%). pnas.orgresearchgate.net

For example, the synthesis of ethyl undeca-2,4-dienoate isomers has been achieved by coupling (E)- and (Z)-1-alkenylzirconocene chlorides (which are precursors to the organozinc reagents) with (E)- and (Z)-ethyl β-bromoacrylates. pnas.org This approach offers a high degree of control over the double bond geometry in the final product. pnas.orgnih.gov The use of organozincs generated in situ from organolithiums and zinc bromide has been shown to lead to ultra-high catalyst turnover numbers (TONs), making the process highly efficient. researchgate.net

The Negishi coupling is a versatile method that can be applied to a wide range of substrates, providing a reliable route to complex dienyl esters with defined stereochemistry. pnas.orgnih.gov

Table 2: Comparison of Transition Metal-Catalyzed Methods for Dienoate Synthesis

| Method | Catalyst | Key Features | Product Type |

|---|---|---|---|

| Carboxytelomerization | Palladium | Atom-economical, uses simple dienes | Non-conjugated dienoates |

| VCP Isomerization | Rhodium/Ruthenium | Stereoselective, complementary regioselectivity | Conjugated/Cross-conjugated dienoates |

| Negishi Coupling | Palladium | High stereocontrol, versatile | Conjugated dienoates |

Wittig and Horner-Emmons Olefination Reactions for α,β-Unsaturated Esters

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for the synthesis of alkenes, including α,β-unsaturated esters, which are precursors to or components of dienyl esters. jst.go.jporganic-chemistry.orgcapes.gov.br

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone, forming an alkene. organic-chemistry.org Stabilized ylides, where the group attached to the ylidic carbon is electron-withdrawing (like an ester), generally lead to the formation of (E)-alkenes. organic-chemistry.org

The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion which is more nucleophilic than the corresponding phosphonium ylide. jst.go.jp This reaction typically also favors the formation of (E)-α,β-unsaturated esters and has the advantage of producing water-soluble phosphate (B84403) byproducts that are easily removed. jst.go.jp While the (E)-isomer is usually the major product, specific conditions and modified reagents, such as those with fluorinated or aryloxy groups on the phosphorus, have been developed to achieve high selectivity for (Z)-α,β-unsaturated esters. jst.go.jp A one-pot reductive HWE olefination has also been developed for the E-selective synthesis of α,β-unsaturated esters directly from esters. wiley.com

Bestmann Ylide Linchpin Reaction Approach to α,β,γ,δ-Unsaturated Esters

A highly efficient three-component reaction utilizing the Bestmann ylide, (triphenylphosphoranylidene)ketene, provides a direct route to α,β,γ,δ-unsaturated esters (dienoates). doaj.orgbeilstein-journals.orgnih.gov This "linchpin" approach involves the coupling of an alcohol, an α,β-unsaturated aldehyde, and the Bestmann ylide. beilstein-journals.orgnih.gov

The reaction proceeds through the initial reaction of the alcohol with the ylide to form an α-phosphoranylidene ester intermediate. beilstein-journals.orgresearchgate.net This intermediate then undergoes an in situ Wittig reaction with the α,β-unsaturated aldehyde to furnish the dienoate. beilstein-journals.org A key feature of this methodology is that the newly formed α,β-double bond has an (E)-geometry. doaj.orgbeilstein-journals.orgnih.gov This method is compatible with primary and secondary alcohols, including allylic alcohols. beilstein-journals.orgnih.gov The Bestmann ylide approach represents a strategic and efficient pathway to unsaturated polyketide derivatives and has been applied to the synthesis of fragments of complex natural products like zampanolide (B1247547) and dactylolide. doaj.orgbeilstein-journals.org

Stereochemical Control and Isomer-Specific Synthesis of Dienyl Esters

The biological activity and physical properties of molecules containing dienyl ester moieties are often highly dependent on the stereochemistry of the carbon-carbon double bonds. acs.org Therefore, achieving stereochemical control during synthesis is of paramount importance.

Several of the methodologies discussed above offer excellent levels of stereocontrol. For instance, palladium-catalyzed cross-coupling reactions like the Negishi coupling allow for the synthesis of all four stereoisomers of a 2,4-dienoate with greater than 98% isomeric purity by selecting the appropriate E or Z isomers of both the alkenylmetal reagent and the vinyl halide coupling partner. pnas.org

Similarly, rhodium- and ruthenium-catalyzed isomerizations of vinylcyclopropanes provide stereoselective access to either conjugated or cross-conjugated dienoates, respectively. acs.orgacs.org The rhodium-catalyzed variant, in particular, demonstrates excellent stereocontrol. acs.orgnih.gov

In olefination reactions, while the standard HWE reaction typically yields (E)-alkenes, modifications have been developed to selectively produce (Z)-isomers. jst.go.jp The Bestmann ylide reaction consistently produces an (E)-configured double bond at the α,β-position. beilstein-journals.orgnih.gov

Furthermore, in more complex systems, the stereochemical outcome can be the result of an interplay between catalyst control and substrate control. pnas.org For example, in asymmetric catalytic reactions, a chiral catalyst can dictate the facial selectivity of a reaction, while the inherent stereochemistry of the substrate can influence the relative configuration of newly formed stereocenters. pnas.org The strategic combination of these effects allows for the selective synthesis of one of many possible stereoisomers. pnas.org Recent advances in palladium catalysis have also enabled redox-neutral dienylation pathways that deliver diversely functionalized 1,2,4-trisubstituted 1,3-dienes with excellent chemo-, regio-, and stereoselectivity. chinesechemsoc.org

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For dienyl esters, this often involves the use of chiral catalysts that create a chiral environment for the reaction, influencing the stereochemical outcome.

Several powerful catalytic systems have been developed for the synthesis of enantioenriched esters and their precursors. A notable strategy involves the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to unsaturated esters. acs.orgorganic-chemistry.org Utilizing chiral dienes as ligands for the rhodium catalyst, this method facilitates the formation of 3,3-diarylpropanoates with high enantioselectivity, typically achieving 89-94% enantiomeric excess (ee). acs.orgorganic-chemistry.org This approach is versatile, accommodating both electron-rich and electron-poor boronic acids. organic-chemistry.org

Another significant method is the palladium-catalyzed asymmetric allylic alkylation of dienyl acetates, which provides chiral products with high regioselectivity and enantioselectivity. capes.gov.br Furthermore, the catalytic enantioselective 1,6-conjugate addition of Grignard reagents to linear dienoates has been demonstrated as an effective route. For instance, the reaction of ethyl octadienoate with methylmagnesium bromide using a copper catalyst and a chiral phosphoramidite (B1245037) ligand yields the corresponding chiral product with high ee. wiley-vch.de

The Sharpless asymmetric dihydroxylation (AD) reaction is another cornerstone of enantioselective synthesis. In a formal synthesis of (-)-virginiamycin M₂, a dienoate was subjected to asymmetric dihydroxylation using an osmium tetroxide/DHQD-4-MEQ reagent system. This key step proceeded with excellent regio- and enantioselectivity, affording the desired diol in 75% yield and 90% ee, which was then converted to the target δ-hydroxy enoate. nih.gov These methods highlight the power of transition metal catalysis and chiral ligands in controlling the absolute stereochemistry of dienyl ester derivatives.

Table 1: Overview of Enantioselective Synthesis Methods for Dienyl Esters and Analogues

| Method | Catalyst / Reagent | Ligand Type | Substrate Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Conjugate Addition | Rhodium Complex | Chiral Diene | Unsaturated Esters | 89-94% | acs.org, organic-chemistry.org |

| Asymmetric Dihydroxylation | Osmium Tetroxide | DHQD-4-MEQ | Dienoates | 90% | nih.gov |

| 1,6-Conjugate Addition | Copper(I) Iodide | Phosphoramidite | Linear Dienoates | 92% | wiley-vch.de |

| Allylic Alkylation | Palladium Complex | Chiral Ligand | Dienyl Acetates | High | capes.gov.br |

Diastereoselective Synthesis and Chiral Auxiliaries

When a molecule contains multiple stereocenters, diastereoselective synthesis is employed to control their relative configurations. A common and effective strategy is the use of a chiral auxiliary, a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed. wikipedia.org

Chiral auxiliaries have been successfully applied in the synthesis of complex dienyl esters and related structures. One method involves silylene transfer to a dienoate, which, when controlled by a chiral auxiliary, leads to the stereoselective formation of a vinyl oxasilacyclopentene intermediate. nih.gov This intermediate can then react with aldehydes in a highly diastereoselective manner to form trans-dioxasilacyclononenes. nih.gov The use of the chiral auxiliary on the initial dienimide ensures the formation of an enantiopure product. nih.gov

The Diels-Alder reaction is another powerful tool for creating stereocenters. The use of 2,4-dienyl carboxylic acids in a hetero-Diels-Alder reaction with 4-phenyl-1,2,4-triazole-3,5-dione has been achieved with tartaric acid ester serving as a chiral auxiliary, yielding cycloadducts with enantioselectivities up to 76% ee. thieme-connect.com Natural amino acids, such as L-phenylalanine, have also been explored as chiral auxiliaries in Diels-Alder reactions involving dienophiles like N-acryloyl-L-phenylalanine methyl ester. cdnsciencepub.com

Beyond auxiliaries, substrate-controlled and reagent-controlled methods are pivotal. A highly diastereoselective synthesis of N-acetyl dihydrotetrafibricin methyl ester showcased the power of fragment-assembly double allylboration reactions. nih.gov The reaction between two complex fragments using a chiral allylboration reagent established a key carbon-carbon bond and created new stereocenters with an exceptional diastereomeric ratio of >20:1. nih.gov

Table 2: Examples of Diastereoselective Methods Using Chiral Auxiliaries

| Method | Chiral Auxiliary / Reagent | Substrate Type | Selectivity | Reference |

|---|---|---|---|---|

| Aldehyde Addition | Dienimide with Chiral Auxiliary | Dienoates | Stereospecific | nih.gov |

| Double Allylboration | Chiral Allylboration Reagent | Aldehydes, Allylsilanes | >20:1 dr | nih.gov |

| Hetero-Diels-Alder | Tartaric Acid Ester | 2,4-Dienyl Carboxylic Acids | up to 76% ee | thieme-connect.com |

| Diels-Alder | L-Phenylalanine derivative | Dienophiles | Moderate de | cdnsciencepub.com |

Geometric Isomer (E/Z) Control in Double Bond Formation

Controlling the geometry of carbon-carbon double bonds (E/Z or trans/cis isomerism) is a critical aspect of synthesizing dienoates like this compound. The spatial arrangement of substituents around the double bonds significantly impacts the molecule's shape and properties. Various olefination reactions and catalytic methods have been refined to provide high levels of geometric control.

Classic olefination reactions remain fundamental for stereoselective double bond formation. The Still-Gennari olefination, a modification of the Horner-Wadsworth-Emmons reaction, is renowned for its ability to produce Z-alkenes. In one synthesis, this method was used to prepare a (2Z,4E)-dienoate from an aldehyde, achieving an excellent 12:1 Z/E ratio for the newly formed double bond. nku.edu Conversely, achieving E-selectivity can be accomplished through other methods. For example, a Knoevenagel condensation followed by mesylation and elimination/isomerization using DABCO was employed to afford a (3E,5E)-dienoate with a high E/Z ratio of 15:1. tohoku.ac.jp

More recently, olefin metathesis has emerged as a powerful and versatile tool for forming double bonds with high stereocontrol. Catalyst-controlled ring-closing metathesis (RCM) using specific molybdenum-based monoaryloxide pyrrolide complexes can generate macrocyclic (E,Z)- or (Z,E)-dienoates with outstanding Z-selectivity, often exceeding a 98:2 Z/E ratio. acs.org These reactions are typically efficient, proceeding to completion at room temperature with low catalyst loadings. acs.org

Alternative strategies include the thermal rearrangement of β-allenic esters. When heated with an alumina (B75360) catalyst, these esters rearrange to form (2E,4Z)-dienoic esters in good yields and with stereoselectivity ranging from 91-100%. researchgate.net This portfolio of methods provides synthetic chemists with the flexibility to target specific geometric isomers of dienoates with a high degree of precision.

Table 3: Methodologies for E/Z Control in Diene Synthesis

| Method | Reagent / Catalyst | Target Geometry | Selectivity (Ratio) | Reference |

|---|---|---|---|---|

| Still-Gennari Olefination | EtO₂CCH₂P(O)(OCH₂CF₃)₂ / KOt-Bu / 18-crown-6 | (Z,E)-Dienoate | 12:1 Z/E | nku.edu |

| Ring-Closing Metathesis | Mo-based monoaryloxide pyrrolide complex | (Z,E)- or (E,Z)-Dienoate | >98:2 Z/E | acs.org |

| Knoevenagel / Isomerization | DABCO | (E,E)-Dienoate | 15:1 E/Z | tohoku.ac.jp |

| β-Allenic Ester Rearrangement | Alumina | (E,Z)-Dienoate | 91-100% stereoselective | researchgate.net |

Sophisticated Analytical Techniques for Structural Elucidation and Quantitative Analysis of Methyl Nona 4,8 Dienoate

Advanced Chromatographic Separations

Gas chromatography (GC) is a cornerstone technique for the analysis of FAMEs due to their volatility and thermal stability. restek.com The conversion of fatty acids to their methyl esters increases volatility and improves peak shape, leading to more accurate analytical data. restek.comgcms.cz

Capillary Column Gas Chromatography for Unsaturated Fatty Acid Methyl Esters

Capillary columns have largely replaced packed columns in GC for FAME analysis because they offer significantly higher separation efficiency. gcms.cz This enhanced resolution is critical for separating complex mixtures of unsaturated fatty acids, including geometric (cis/trans) isomers. restek.comgcms.cz

For the analysis of unsaturated FAMEs like methyl nona-4,8-dienoate, columns with polar stationary phases are typically employed. restek.comgcms.cz Polyethylene glycol (PEG) phases, such as those found in Carbowax-type columns, are widely used for the separation of saturated and unsaturated FAMEs. restek.comgcms.cz The selection of the appropriate capillary column depends on four key factors: the stationary phase, column internal diameter (I.D.), film thickness, and column length. sigmaaldrich.com A 0.25 mm I.D. is often chosen as it provides a good balance between efficiency and sample capacity. sigmaaldrich.com

The conditions for GC analysis are optimized to achieve good separation. This includes setting appropriate temperatures for the injector and detector, and programming the column oven temperature to ramp up at a specific rate to elute the compounds of interest effectively. lcms.czlabrulez.com

Table 1: Typical GC Conditions for FAME Analysis

| Parameter | Value |

| Column Type | Capillary with polar stationary phase (e.g., Polyethylene Glycol) |

| Injector Temperature | 250 - 260 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Ramped, e.g., 150°C to 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table provides a generalized set of parameters. Specific conditions can be optimized for particular applications.

High-Temperature Gas Chromatography-Mass Spectrometry for Ester Analysis

High-temperature gas chromatography coupled with mass spectrometry (HT-GC-MS) is a powerful tool for the analysis of esters, including FAMEs. This technique allows for the separation and identification of compounds in complex mixtures. lcms.czkoreascience.kr The GC separates the components of the mixture based on their retention times, and the MS provides information about their mass-to-charge ratio, aiding in their identification. etamu.edu

In HT-GC-MS, the system is capable of operating at elevated temperatures, which is beneficial for analyzing less volatile compounds. The mass spectrometer can be operated in various modes, including full-scan mode, to detect a wide range of ions, or in selected ion monitoring (SIM) mode for targeted analysis of specific compounds with higher sensitivity. sigmaaldrich.com

High-Resolution Spectroscopic Characterization

While chromatography is excellent for separation, spectroscopy is indispensable for the detailed structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY) for Double Bond Position and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of organic molecules. uoc.gr For this compound, ¹H and ¹³C NMR are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms, respectively. docbrown.info

¹H NMR: Provides information on the number of different types of protons and their neighboring protons. For this compound, specific chemical shifts would be expected for the methyl ester protons, the methylene (B1212753) groups, and the vinylic protons of the double bonds. mdpi.com For instance, the protons of the methyl ester group typically appear around 3.67 ppm. justia.com

¹³C NMR: Shows the number of different types of carbon atoms. The carbon atoms in the double bonds of unsaturated esters typically resonate in the range of 124-134 ppm. mdpi.com The carbonyl carbon of the ester group will have a distinct chemical shift further downfield. libretexts.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish the connectivity of the carbon skeleton. uoc.gr

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry (E/Z or cis/trans) of the double bonds by identifying protons that are close in space.

The combination of these NMR experiments allows for the unambiguous assignment of the positions and configurations of the double bonds in this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (C=O) | - | ~174 |

| C2 | ~2.3 | ~34 |

| C3 | ~2.1 | ~25 |

| C4 | ~5.4 | ~129 |

| C5 | ~5.4 | ~130 |

| C6 | ~2.0 | ~32 |

| C7 | ~2.1 | ~29 |

| C8 | ~5.8 | ~138 |

| C9 | ~5.0 | ~115 |

| OCH₃ | ~3.7 | ~51 |

Note: These are predicted values and actual experimental values may vary slightly.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. etamu.edu

Determining the exact location of double bonds in unsaturated FAMEs using conventional mass spectrometry can be challenging. shimadzu.com Solvent Mediated Chemical Ionization (SMCI) is a soft ionization technique that has emerged as a powerful solution to this problem. shimadzu.comshimadzu.com Unlike traditional chemical ionization (CI) that uses flammable gases, SMCI utilizes the headspace of common organic solvents like acetonitrile (B52724) or methanol (B129727), making it a safer and more cost-effective method. labrulez.comshimadzu.commanufacturingchemist.com

When acetonitrile is used as the reagent, it generates a reactant ion at m/z 54 (1-methyleneimino-1-ethenylium). shimadzu.com This ion selectively reacts with the double bonds in the FAME molecule, forming an adduct ion at [M+54]. shimadzu.com Collision-induced dissociation (CID) of this [M+54] ion then causes fragmentation at the original location of the double bond. shimadzu.com This fragmentation pattern produces diagnostic ions that allow for the unambiguous localization of the double bonds within the fatty acid chain, a task that is difficult with other methods. shimadzu.comaocs.org This technique has proven effective for distinguishing between isomers of unsaturated FAMEs. shimadzu.com

Tandem Mass Spectrometry (MS/MS) for Structural Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of complex molecules by fragmenting specific ions and analyzing the resulting products. mdpi.com In the analysis of this compound, MS/MS provides detailed information about its molecular structure, including the location of double bonds and the ester functional group. researchgate.net The process involves multiple stages within the mass spectrometer: first, the intact molecule is ionized to form a molecular ion (precursor ion), which is then selected and isolated. This precursor ion is subsequently fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. lcms.czresearchgate.net

The fragmentation pattern of a fatty acid methyl ester is influenced by the functional groups present. msu.edu For this compound, key fragmentation events include cleavages adjacent to the carbonyl group of the ester and cleavages related to the positions of the two carbon-carbon double bonds. researchgate.netlibretexts.org

Common fragmentation pathways observed for similar long-chain esters include:

Alpha-cleavage: Breakage of the bond next to the carbonyl group, which can result in the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). libretexts.org

McLafferty Rearrangement: A characteristic fragmentation for esters, though less prominent for identifying double bond positions.

Cleavage adjacent to double bonds: The presence of double bonds directs fragmentation, often leading to allylic cleavage, which is the breakage of the single bond adjacent to the double bond. This process is particularly useful for pinpointing the location of unsaturation along the alkyl chain. researchgate.net

By analyzing the mass-to-charge ratio (m/z) of these specific fragments, a detailed structural map of the original molecule can be reconstructed. For example, a study on the fragmentation of methylnonadeca-15,17-dienoate identified a base peak resulting from β-cleavage relative to the double bond and another abundant peak from α-cleavage near the ester group. researchgate.net A similar approach can be applied to deduce the structure of this compound.

Table 1: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M+H]⁺: m/z 183)

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin of Fragment |

|---|---|---|

| [M-OCH₃]⁺ | 151 | Loss of the methoxy group from the ester (Alpha-cleavage) |

| [M-COOCH₃]⁺ | 123 | Loss of the methoxycarbonyl group (Alpha-cleavage) |

| C₅H₇⁺ | 67 | Cleavage at the C6-C7 bond (allylic to the C4=C5 double bond) |

| C₆H₉O₂⁺ | 113 | Cleavage at the C5-C6 bond |

Chemoselective Derivatization Strategies for Analytical Purposes

Derivatization in chemical analysis is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a specific analytical method. researchgate.net This is often done to increase volatility for gas chromatography (GC), enhance ionization efficiency for mass spectrometry (MS), or improve chromatographic separation. restek.comddtjournal.com For a molecule like this compound, derivatization strategies can be designed to be chemoselective, targeting the reactive double bonds.

One prominent chemoselective strategy for dienes involves the Diels-Alder reaction . This reaction is highly selective for conjugated dienes, where a dienophile reagent reacts with the diene to form a stable cyclic adduct. nih.gov For instance, 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) is a powerful dienophile that reacts rapidly and selectively with conjugated dienes. The resulting derivatives are stable and can be readily analyzed by GC-MS, with fragmentation patterns that are often diagnostic of the original diene's structure. nih.gov While this compound is a non-conjugated diene, this principle illustrates a powerful chemoselective approach for diene analysis.

Another critical application of derivatization is to facilitate the structural analysis of unsaturated fatty acid isomers by mass spectrometry. Determining the exact location of double bonds in isomers can be challenging because they often produce similar fragment ions under standard CID conditions. sciex.com To address this, derivatization can be used to "fix" the double bond positions. Strategies include:

Reaction with osmium tetroxide to form diols, which can then be silylated.

Epoxidation of the double bonds followed by ring-opening.

Derivatization with reagents that add a fixed charge , such as tertiary amines, to enhance detection in positive-ion ESI-MS/MS and promote charge-remote fragmentation, which can help pinpoint double bond locations. sciex.com

These derivatization techniques improve the sensitivity and structural information that can be obtained, making them indispensable tools for the detailed analysis of unsaturated esters like this compound. sciex.com

Table 3: Comparison of Derivatization Strategies for Unsaturated Esters

| Strategy | Reagent Example | Purpose | Analytical Method |

|---|---|---|---|

| Diels-Alder Reaction | 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) | Forms stable adducts with conjugated dienes for structural confirmation. nih.gov | GC-MS |

| Double Bond "Fixing" | Dimethylamine, Paternò-Büchi reaction reagents | To enable precise localization of double bonds during fragmentation. sciex.com | LC-MS/MS |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability by replacing active hydrogens (not directly applicable to the double bonds but used on hydroxylated derivatives). sigmaaldrich.com | GC-MS |

Mechanistic Insights and Chemical Transformations Involving Methyl Nona 4,8 Dienoate

Exploration of Catalytic Reaction Mechanisms

The synthesis and isomerization of unsaturated esters like methyl nona-4,8-dienoate are frequently accomplished using transition metal catalysts, which offer high efficiency and selectivity. The mechanisms of these reactions are of significant academic and industrial interest.

The synthesis of unsaturated C9 esters, such as nona-3,8-dienoates, is efficiently achieved through the palladium-catalyzed carbonylation and dimerization of 1,3-butadiene (B125203) with an alcohol and carbon monoxide. rsc.org This process, often termed carboxytelomerization, is an atom-economical method for producing valuable unsaturated esters. researchgate.net The catalytic cycle is a complex interplay of elementary organometallic steps.

The reaction is believed to initiate with the formation of a palladium-hydride species, which is the active catalyst. The proposed mechanism involves the following key steps:

Hydropalladation : The palladium-hydride catalyst adds to a molecule of 1,3-butadiene to form a crotylpalladium complex. This initial step can proceed even at room temperature. colab.ws

Diene Insertion : A second molecule of 1,3-butadiene coordinates to the palladium center and subsequently inserts into the palladium-allyl bond. This forms a C8-palladium intermediate.

CO Insertion : Carbon monoxide (CO) then inserts into the carbon-palladium bond, forming an acyl-palladium complex.

Nucleophilic Attack : The final step involves the nucleophilic attack of the alcohol (e.g., methanol) on the acyl-palladium complex, which releases the methyl nonadienoate product and regenerates the active palladium catalyst. nih.gov

The choice of ligands and additives is crucial for achieving high yield and selectivity. Chelating phosphine (B1218219) ligands and the addition of acids like benzoic acid have been shown to be important for obtaining good results in the methoxycarbonylation of 1,3-butadiene. colab.ws

Table 1: Catalyst Systems in Palladium-Catalyzed Carbonylation of 1,3-Butadiene

| Catalyst Precursor | Ligand/Additive | Product Type | Reference |

|---|---|---|---|

| Palladium Acetylacetonate | Triphenylphosphine | Ethyl nona-3,8-dienoate | rsc.org |

| Pd(MeCN)₂Cl₂ | N-arylated imidazole (B134444) phosphine | α-methylene-β-lactones (from alkynols) | researchgate.net |

| Palladium precursor | Triarylphosphines, Carboxylic acids | Alkyl nona-3,8-dienoate esters | researchgate.net |

The double bonds in this compound can be isomerized using various transition metal catalysts, most notably those based on rhodium (Rh) and ruthenium (Ru). This isomerization can be used to shift the position of the double bonds, for instance, to bring them into conjugation, which opens up further reactive pathways. unige.ch

Ruthenium-Catalyzed Isomerization: Ru-catalyzed isomerization of unsaturated compounds can proceed through a redox-neutral intramolecular process. acs.orgnih.gov One proposed pathway involves the formation of a metal alkoxide species followed by a 1,3-hydride shift. nih.gov Alternatively, a mechanism involving oxidative addition to an allylic C-H bond to form a π-allyl metal-hydride complex is also considered. nih.gov These isomerizations can be highly efficient; for example, Ru-catalyzed deconjugation of α,β-unsaturated esters can lead to the formation of kinetic branched dienes with excellent stereoselectivity. unige.ch

Rhodium-Catalyzed Isomerization: Rhodium catalysts are also effective for the isomerization of olefins. A common mechanism for olefin isomerization is the allylic mechanism. nih.gov A theoretical study on the Rh-catalyzed isomerization of allylamines suggests a process involving:

Coordination of the substrate to the Rh(I) center.

Oxidative addition of a C-H bond to form a Rh(III)-hydride intermediate.

Reductive elimination of the hydrogen to a different carbon atom, resulting in the isomerized product. nih.gov This type of hydride mechanism is broadly applicable to the isomerization of alkenes.

Table 2: Comparison of Isomerization Catalyst Systems

| Catalyst System | Proposed Mechanism | Key Features | Reference |

|---|---|---|---|

| Ruthenium (Ru) | Metal alkoxide formation or π-allyl metal-hydride | Can be highly stereoselective; used for deconjugation. | unige.chnih.gov |

| Rhodium (Rh) | Allylic mechanism (oxidative addition/reductive elimination) | Effective for long-range deconjugative isomerization. | unige.chnih.gov |

Fundamental Organic Reactions of Dienyl Esters

The reactivity of this compound is defined by its two key functional groups: the ester and the two non-conjugated carbon-carbon double bonds.

The unsaturated ester can undergo a variety of oxidation and reduction reactions targeting either the double bonds or the ester group.

Reduction:

Reduction of Double Bonds: The C=C double bonds can be reduced to single bonds through catalytic hydrogenation, typically using a catalyst like palladium on carbon (Pd/C) with hydrogen gas. This would convert this compound into methyl nonanoate.

Reduction of the Ester Group: The ester functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would yield nona-4,8-dien-1-ol. A partial reduction of the ester to an aldehyde can be achieved using milder reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. oup.com

Oxidation:

Oxidation of Double Bonds: The double bonds can be cleaved oxidatively using methods like ozonolysis (O₃) followed by a reductive or oxidative workup to yield aldehydes/ketones or carboxylic acids, respectively. They can also be converted to diols (dihydroxylation) using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄).

Oxidation of Allylic Positions: The carbon atoms adjacent to the double bonds (allylic positions) can be oxidized under specific conditions.

Oxidation of Alcohols: If the ester is first reduced to an alcohol, the resulting alcohol can be oxidized. For example, the oxidation of an intermediate hydroxy ester with a reagent like Dess-Martin periodinane can yield the corresponding keto-ester. tandfonline.com

Table 3: Common Oxidation and Reduction Reactions

| Reaction Type | Reagent | Functional Group Targeted | Product | Reference |

|---|---|---|---|---|

| Ester Reduction | Diisobutylaluminum hydride (DIBAL-H) | Ester | Aldehyde | oup.com |

| Alcohol Oxidation | Dess-Martin periodinane | Hydroxyl group | Aldehyde/Ketone | tandfonline.com |

| Catalytic Hydrogenation | H₂, Pd/C | C=C Double Bonds | Saturated Ester |

The reactivity of the double bonds in this compound is dominated by electrophilic addition.

Electrophilic Addition: The π electrons of the C=C double bonds are nucleophilic and readily attack electrophiles. libretexts.org A classic example is the addition of hydrogen halides (e.g., HBr). The reaction proceeds via a two-step mechanism:

The alkene's π bond attacks the electrophilic hydrogen of HBr, forming a C-H bond and a carbocation intermediate. According to Markovnikov's rule, the hydrogen adds to the carbon atom that already has more hydrogen atoms, leading to the more stable (more substituted) carbocation. libretexts.orgmasterorganicchemistry.com

The nucleophilic bromide ion (Br⁻) then attacks the carbocation, forming the final alkyl halide product. libretexts.org

Other electrophiles such as halogens (Br₂, Cl₂), and water in the presence of a strong acid catalyst, can also add across the double bonds.

Nucleophilic Addition: Direct nucleophilic attack on the unactivated C=C double bonds of this compound is generally not feasible. However, if the double bond is first isomerized into conjugation with the ester group (forming a methyl nona-2,4-dienoate, for example), it becomes an excellent Michael acceptor. In this conjugated system, a nucleophile would attack the carbon atom beta to the carbonyl group (in a 1,4-conjugate addition), a reaction driven by the formation of a resonance-stabilized enolate intermediate. ucr.edu Nucleophilic attack also occurs readily at the electrophilic carbonyl carbon of the ester group itself, leading to substitution or reduction depending on the nucleophile and conditions. youtube.com

The Diels-Alder reaction is a powerful tool for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com this compound, in its native form, cannot participate as the diene component because its double bonds are not conjugated.

However, a catalytically-induced isomerization can convert the non-conjugated diene into a conjugated system, such as methyl nona-2,4-dienoate. unige.ch This conjugated dienoate can then readily undergo a Diels-Alder reaction. For the reaction to occur, the diene must be able to adopt an s-cis conformation. wikipedia.org The reaction is facilitated by electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), and electron-donating groups on the diene. organic-chemistry.orgmasterorganicchemistry.com

The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is transferred to the product. When cyclic dienophiles are used, the reaction often favors the endo product due to secondary orbital interactions in the transition state. organic-chemistry.org

Table 4: Representative Dienophiles for Diels-Alder Reactions with a Conjugated Dienoate

| Dienophile | Type of Substituent | Resulting Cycloadduct Feature | Reference |

|---|---|---|---|

| Maleic anhydride (B1165640) | Electron-withdrawing | Fused bicyclic anhydride system | wikipedia.org |

| Acrylonitrile | Electron-withdrawing (nitrile) | Cyclohexene with a nitrile group | masterorganicchemistry.com |

| Methyl acrylate | Electron-withdrawing (ester) | Cyclohexene with two ester groups | masterorganicchemistry.com |

Transesterification Processes

Transesterification is a crucial class of reactions for esters, involving the exchange of the alkoxy group of an ester with that of an alcohol. In the context of this compound, this typically involves reacting it with a different alcohol in the presence of a catalyst to form a new ester and methanol (B129727). This process is of significant industrial importance, particularly in the production of biodiesel, where triglycerides are transesterified with methanol to produce FAMEs. nih.govmedtigo.com While the starting material in biodiesel production is typically a triglyceride, the principles of transesterification are directly applicable to the conversion of one type of ester to another, such as the conversion of this compound to other alkyl esters.

The reaction can be catalyzed by acids, bases, or enzymes. jree.ir

Base-Catalyzed Transesterification: This is the most common method for industrial biodiesel production due to its high speed and efficiency at low temperatures and pressures. masterorganicchemistry.com The mechanism involves a two-step addition-elimination pathway. An alkoxide, generated from the alcohol by the base catalyst, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide (B1231860) group and forming the new ester. masterorganicchemistry.com Common homogeneous base catalysts include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). medtigo.com

Acid-Catalyzed Transesterification: Acid catalysts, such as sulfuric acid (H₂SO₄), are also effective. mdpi.com The mechanism under acidic conditions involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks the carbonyl carbon, followed by a series of proton transfer steps, leading to the elimination of methanol and formation of the new ester. masterorganicchemistry.com This method is generally slower than base catalysis but is more tolerant of water and free fatty acids in the reactants. unirioja.es

The efficiency of the transesterification of unsaturated esters is influenced by several factors, including the molar ratio of alcohol to ester, catalyst concentration, reaction temperature, and reaction time. nih.govunirioja.es

Below is an interactive data table summarizing typical conditions for the transesterification of unsaturated methyl esters, which are applicable to this compound.

| Catalyst Type | Catalyst Example | Catalyst Concentration (wt%) | Temperature (°C) | Molar Ratio (Alcohol:Ester) | Reaction Time | Typical Yield (%) | Reference |

| Homogeneous Base | Potassium Hydroxide (KOH) | 0.5 - 1.2 | 60 - 75 | 6:1 - 9:1 | 30 - 90 min | 90 - 98.6 | mdpi.comunirioja.es |

| Homogeneous Base | Sodium Hydroxide (NaOH) | ~0.75 | 30 - 50 | 7:1 - 8:1 | - | 88 - 90 | unirioja.es |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 4 - 5 | 95 | 20:1 - 40:1 | 9 h | 90 - 97 | mdpi.com |

| Heterogeneous Base | Calcium-based mixed oxides | 3 | 65 | 15:1 | 3 h | >80 | d-nb.info |

This table presents a range of conditions reported for the transesterification of various unsaturated oils to FAMEs, providing a guideline for the transesterification of this compound.

Photochemical and Thermal Reactivity of Dienyl Esters

The presence of two double bonds in the structure of this compound makes it susceptible to photochemical and thermal reactions. The reactivity is largely centered around these π-systems.

Photochemical Reactivity:

Upon absorption of ultraviolet (UV) light, conjugated dienes and polyenes can undergo a variety of transformations. msu.edu Although the double bonds in this compound are not conjugated, the general principles of photochemical reactions of alkenes are relevant. Potential photochemical reactions include:

Cis-Trans Isomerization: One of the most common photochemical reactions of alkenes is the isomerization around the double bond. Excitation to a π-π* state can lead to rotation around the carbon-carbon double bond, and upon relaxation back to the ground state, a mixture of cis and trans isomers can be formed. msu.edu

Electrocyclization: In molecules with conjugated diene or triene systems, photochemical electrocyclization is a possibility. msuniv.ac.in While this compound is a non-conjugated diene, intramolecular hydrogen abstraction followed by rearrangement could potentially lead to conjugated intermediates that could then undergo cyclization.

Cycloaddition Reactions: Photochemically excited alkenes can participate in cycloaddition reactions. For instance, [2+2] cycloadditions can occur between two alkene moieties, either intramolecularly to form bicyclic products or intermolecularly between two molecules of the ester to form dimers. frontiersin.org Research on related conjugated dienyl esters has shown their participation in formal [4+5] cycloaddition reactions with other dienes in the presence of a transition metal complex, highlighting the reactivity of the diene system. researchgate.net

Photooxygenation: In the presence of oxygen and a photosensitizer, singlet oxygen can be generated, which can react with the double bonds of this compound to form allylic hydroperoxides or endoperoxides. frontiersin.org

The specific photochemical pathways are highly dependent on the reaction conditions, such as the wavelength of light used, the presence of photosensitizers, and the solvent. acs.orgcdnsciencepub.com

Thermal Reactivity:

At elevated temperatures, this compound, like other unsaturated esters, can undergo degradation. The double bonds are potential sites for oxidation, especially in the presence of air, which can lead to the formation of hydroperoxides, aldehydes, ketones, and carboxylic acids, and can also lead to polymerization. The stability of related unsaturated aldehydes has been shown to be affected by temperature and pH. Thermal stress can also induce isomerization of the double bonds and, under more extreme conditions, can lead to cleavage of the carbon-carbon bonds and decomposition of the molecule. The ester group itself can undergo thermal decomposition, although this typically requires higher temperatures than the reactions involving the double bonds.

Theoretical and Computational Chemistry Applied to Methyl Nona 4,8 Dienoate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to determining the electronic structure and bonding characteristics of methyl nona-4,8-dienoate. Methods such as Density Functional Theory (DFT) are widely employed for their favorable balance of computational cost and accuracy. researchgate.net

Detailed research findings are often derived using specific functionals and basis sets. For a molecule like this compound, a common approach would involve geometry optimization using a functional like B3LYP or M06-2X with a basis set such as 6-31G* or def2-TZVP. researchgate.netmdpi.com These calculations yield the molecule's lowest-energy three-dimensional geometry.

From this optimized structure, a variety of electronic properties can be calculated. These include the distribution of electron density, which is crucial for understanding chemical bonding and reactivity. Mulliken charges, for instance, provide an estimation of the partial atomic charges, indicating which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also determined, which are key indicators of the molecule's ability to donate or accept electrons in chemical reactions. Large-scale computational chemistry databases, such as the PubChemQC project, house pre-computed electronic structure data for millions of small molecules, generated through standardized protocols. mdpi.com

Table 1: Representative Quantum Chemical Data for this compound (Note: This data is illustrative of typical computational outputs.)

| Property | Calculated Value | Methodology |

|---|---|---|

| Total Energy (Hartree) | -539.54 | B3LYP/6-31G |

| HOMO Energy (eV) | -9.52 | B3LYP/6-31G |

| LUMO Energy (eV) | 0.89 | B3LYP/6-31G |

| Dipole Moment (Debye) | 1.85 | B3LYP/6-31G |

| Mulliken Charge on C=O Carbon | +0.45 | M06-2X/def2-TZVP |

| Mulliken Charge on C=O Oxygen | -0.48 | M06-2X/def2-TZVP |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

A typical study, for example on the oxidation or hydrogenation of one of the double bonds, would begin by calculating the optimized geometries and energies of the reactant (this compound and another molecule) and the final product. researchgate.net Subsequently, a search for the transition state (TS) structure is performed. The TS represents the highest energy point along the reaction coordinate and its structure reveals the geometry of the molecules as bonds are being broken and formed. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a critical factor in determining the reaction rate.

Advanced calculations using methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide highly accurate single-point energies for these structures. researchgate.net Furthermore, theories such as Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be used to calculate reaction rate coefficients over a range of temperatures and pressures. researchgate.net

Table 2: Illustrative Energy Profile for a Hypothetical Hydrogenation Reaction (Note: Energies are relative to the reactants and are for illustrative purposes.)

| Species | Description | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| Reactants | This compound + H₂ | 0.0 | M06-2X/6-311++G(3df,2p) |

| Transition State (TS) | H₂ approaching the C4=C5 double bond | +125.5 | M06-2X/6-311++G(3df,2p) |

| Product | Methyl non-8-enoate | -110.2 | M06-2X/6-311++G(3df,2p) |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govcapes.gov.br For a flexible molecule like this compound, which has multiple single bonds around which rotation can occur, MD simulations can explore its conformational landscape. acs.org

Table 3: Hypothetical Stable Conformers of this compound Identified by MD (Note: Dihedral angles are illustrative examples of conformational parameters.)

| Conformer | C3-C4-C5-C6 Dihedral Angle | C6-C7-C8-C9 Dihedral Angle | Relative Population at 300 K |

|---|---|---|---|

| Extended Chain | ~180° (trans) | ~180° (trans) | 45% |

| Folded (U-shape) | ~180° (trans) | ~60° (gauche) | 30% |

| Partially Folded | ~60° (gauche) | ~180° (trans) | 25% |

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, providing a powerful means to interpret experimental data. One of the most common applications is the prediction of infrared (IR) spectra.

Following a geometry optimization and frequency calculation using quantum chemical methods (like DFT), the vibrational modes of the molecule and their corresponding frequencies and intensities can be obtained. researchgate.net These predicted frequencies correspond to the energy required to excite specific molecular vibrations, such as the stretching of the C=O bond in the ester group or the C=C bonds of the diene system. By comparing the computed spectrum with an experimentally measured one, scientists can confirm the identity and purity of a synthesized compound.

Table 4: Predicted Key Infrared (IR) Vibrational Frequencies for this compound (Note: Frequencies are typically scaled by a small factor to better match experimental values.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Relative Intensity |

|---|---|---|

| C-H stretch (sp³) | 2930-2990 | Medium |

| C=O stretch (ester) | 1735 | Strong |

| C=C stretch (alkene) | 1650, 1670 | Medium-Weak |

| C-O stretch (ester) | 1170-1250 | Strong |

Development of Predictive Models for Dienoate Separation (e.g., CCS data in MS)

The separation and identification of isomers, such as the different positional or geometric isomers of dienoates, is a significant analytical challenge. Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. bioanalysis-zone.com This physical property is quantified as a Collision Cross-Section (CCS) value. nih.gov

While experimental CCS databases are growing, they remain limited. acs.org Consequently, computational and machine learning models are being developed to predict CCS values directly from a molecule's structure. mdpi.comnih.gov These models, such as the LipidCCS predictor, are often trained on large datasets of known lipids and fatty acid esters. researchgate.netnih.gov They use molecular descriptors calculated from the 2D or 3D structure of a molecule to train an algorithm, such as a support vector regression or a graph attention network, to predict the CCS value for various ion adducts (e.g., [M+H]⁺, [M+Na]⁺). nih.govnih.govwaters.com

For a compound like this compound, such predictive models could generate theoretical CCS values for its different isomers. These predicted values can then be used to increase the confidence of identification in complex biological or chemical samples by matching them against experimental IM-MS data, helping to distinguish it from other structurally similar compounds. bioanalysis-zone.comhmdb.ca

Table 5: Illustrative Predicted Collision Cross-Section (CCS) Data for this compound (Note: Data is representative of outputs from predictive models like LipidCCS or MGAT-CCS.)

| Adduct Ion | Predicted CCS (Ų) | Prediction Model Reference |

|---|---|---|

| [M+H]⁺ | 155.8 | DeepCCS / DarkChem |

| [M+Na]⁺ | 161.2 | LipidCCS nih.gov |

| [M-H]⁻ | 152.1 | DeepCCS / DarkChem |

Biosynthesis and Biotransformation Pathways of Dienyl Esters

Enzymatic Biosynthesis of Dienyl Esters in Natural Systems

The creation of dienyl esters in nature is a sophisticated process, often catalyzed by specific enzymes that ensure high efficiency and stereoselectivity. These compounds can serve as building blocks for other essential molecules or act as transient intermediates in complex biosynthetic cascades.

The enzymatic synthesis of dienyl esters is primarily accomplished through esterification reactions catalyzed by enzymes such as lipases, which are a subclass of esterases. nih.govgoogle.com This process typically involves the condensation of a carboxylic acid (containing a diene) with an alcohol. The reaction is often conducted under mild conditions, making it an environmentally friendly pathway. nih.gov

The general catalytic mechanism for lipase-driven ester synthesis involves a two-step process. mdpi.comscielo.br First, a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the carboxylic acid forms a tetrahedral intermediate. This leads to the formation of an acyl-enzyme intermediate. scielo.brupc.edu In the second step, deacylation occurs when a nucleophile, in this case, an alcohol, attacks the acyl-enzyme complex, releasing the final ester product and regenerating the enzyme. mdpi.com Commercial lipases, such as Novozym 435, have demonstrated high conversion rates (up to 100%) in the synthesis of diene ester monomers from bio-based precursors like 10-undecenoic acid. nih.gov

Table 1: Enzymes in Dienyl Ester Biosynthesis

| Enzyme Class | Specific Enzyme Example | Role | Mechanism | Reference |

|---|---|---|---|---|

| Esterase (Lipase) | Novozym 435 (from Candida antarctica) | Catalyzes esterification to form diene esters. | Forms an acyl-enzyme intermediate followed by alcoholysis. | nih.govmdpi.com |

| Esterase (Lipase) | Pig Liver Esterase (PLE) | Used in the synthesis and hydrolysis of various esters, including those with diene structures. | Follows the serine hydrolase catalytic mechanism. | researchgate.net |

Dienyl esters and their corresponding acids are important precursors in the biosynthesis of a variety of bioactive lipids and isoprenoids. mdpi.comoup.com Alkadienoic acids that possess a 1,5-diene structure are known to be incorporated into terpenoid carboxylic acids. oup.com The stereoselective synthesis of trisubstituted olefins, such as ethyl 4-methyl-(E)-4,8-nonadienoate, is crucial for investigating the biosynthetic pathways of polyisoprenoids. orgsyn.org

Fatty acids are the foundational precursors for polyacetylenes, and it is proposed that dienyl esters may act as intermediates in these pathways. nih.gov Furthermore, the biosynthesis of complex triterpenes like limonoids originates from the primary metabolite 2,3-oxidosqualene, involving numerous enzymatic steps where dienyl-containing intermediates could potentially be formed and modified. biorxiv.org

In some metabolic routes, dienoates exist as short-lived but crucial intermediates. A notable example is 2-hydroxypent-2,4-dienoate, a transient and potentially toxic intermediate in the meta-cleavage pathway for toluene (B28343) degradation encoded by the TOL plasmid. ucl.ac.uk The accumulation of this reactive dienoate is prevented by the physical coupling of the enzymes that produce and consume it, highlighting the importance of controlled processing of such intermediates. ucl.ac.uk

The concept of a "metabolon," a temporary structural-functional complex of sequential enzymes in a metabolic pathway, is relevant here. mdpi.com Such complexes can channel unstable intermediates, like certain dienoates, directly from one active site to the next, preventing their release and potential interference with other cellular processes. mdpi.com This efficient processing underscores the role of dienoates as key, albeit fleeting, players in the construction of complex natural products. rsc.org

Metabolic Fates and Degradation Pathways of Dienyl Esters

The breakdown of dienyl esters is as critical as their synthesis. This degradation serves to release the constituent fatty acids and alcohols for other metabolic uses or to detoxify xenobiotic compounds.

The primary mechanism for the degradation of dienyl esters is hydrolysis, a reaction catalyzed by esterase enzymes. scielo.brnih.gov This process cleaves the ester bond, yielding a carboxylic acid and an alcohol. scielo.br Esterases are a diverse family of enzymes crucial for both endogenous metabolism and the detoxification of foreign compounds, including about 10% of therapeutic drugs. nih.gov

The catalytic mechanism for hydrolysis is essentially the reverse of enzymatic esterification, initiated by the attack of a water molecule. upc.edu It relies on a catalytic triad, typically composed of serine, histidine, and aspartic acid residues in the enzyme's active site. scielo.brupc.edu The serine's hydroxyl group, activated by the histidine, performs a nucleophilic attack on the ester's carbonyl carbon. scielo.br A subsequent electronic rearrangement, facilitated by the entry of a water molecule, leads to the collapse of the tetrahedral intermediate and the release of the acid and alcohol products. upc.edu This hydrolytic activity is widespread; for instance, Pig Liver Esterase (PLE) is highly active in breaking down esters like chrysanthemic acid esters researchgate.net, and bacterial esterases are the first line of attack in the degradation of carbamate (B1207046) pesticides, which contain an ester linkage. nih.gov

Once a dienyl ester is hydrolyzed, its components—a dienoic fatty acid and an alcohol—are integrated into the cell's general lipid metabolism. merckmanuals.com These fatty acids can be activated to form acyl-CoA esters, which are central hubs in lipid biochemistry. nih.gov From here, they can be shuttled into various pathways.

One major fate is their use in energy production through beta-oxidation. Alternatively, they can be re-esterified to form neutral lipids such as triglycerides and cholesteryl esters, which are then stored in cellular organelles called lipid droplets. creative-proteomics.comresearchgate.net They can also be incorporated into phospholipids, which are essential structural components of all cellular membranes. researchgate.net For example, dietary fats are broken down by lipases, and the resulting fatty acids are absorbed, re-esterified into triglycerides, and packaged into chylomicrons for transport throughout the body. merckmanuals.com The dienoic fatty acids released from methyl nona-4,8-dienoate would follow these established metabolic routes, contributing to the cellular pool of lipids used for structure, energy, or signaling.

Table 2: Metabolic Fates of Dienyl Ester Components

| Component | Metabolic Process | Outcome | Reference |

|---|---|---|---|

| Dienoic Fatty Acid | Activation to Acyl-CoA | Enters the central pool of activated fatty acids. | nih.gov |

| Acyl-CoA | Beta-oxidation | Energy production (ATP). | nih.gov |

| Acyl-CoA | Re-esterification | Formation of triglycerides and cholesteryl esters for storage in lipid droplets. | merckmanuals.comcreative-proteomics.com |

| Acyl-CoA | Phospholipid Synthesis | Incorporation into cell membranes. | researchgate.net |

Natural Occurrence and Isolation from Biological Sources (e.g., Plant Oils)

The natural occurrence of the specific compound, this compound, in biological sources is not well-documented in scientific literature. However, various structurally related dienyl esters and their derivatives have been isolated from a range of natural sources, particularly from plant oils and marine organisms. The study of these related compounds provides insight into the types of biological systems where this compound or similar structures might be found.

Research into the chemical constituents of various organisms has led to the identification of several long-chain fatty acid esters with diene functionalities. For instance, a related isomer, methyl nona-2,6-dienoate, has been identified as a natural product within the plant kingdom. naturalproducts.net

In the marine environment, sponges have been a source of novel fatty acid derivatives. For example, a methyl-branched dienoic methyl ester was isolated from the methanolic extract of the sponge Plakinastrella sp. tandfonline.com Initially, its structure was proposed as methyl (5Z,9Z)-17-methylnonadeca-5,9-dienoate; however, subsequent synthesis and spectral analysis proved this proposed structure to be incorrect. tandfonline.com This highlights the complexity and challenges in definitively identifying novel natural products.

The seeds of Nigella sativa (black cumin) have also been a source of novel lipid constituents. From the unsaponifiable matter of n-hexane extracts of these seeds, a new dienoate, methylnonadeca-15,17-dienoate, was isolated and identified through spectral analysis. scielo.brresearchgate.net The isolation process involved soxhlet extraction with hexane, followed by saponification of the resulting oil and repeated column chromatography of the unsaponifiable matter. scielo.br

While the direct isolation of this compound from natural sources has not been reported, synthetic methods for its preparation and the preparation of related compounds are established. These synthetic routes are crucial for creating standards for analytical studies and for exploring the biological activities of these compounds. For example, ethyl 4-methyl-(E)-4,8-nonadienoate has been synthesized, and its preparation is a documented organic synthesis procedure. orgsyn.org

The table below summarizes the natural occurrence of dienyl esters that are structurally related to this compound.

Table 1: Natural Occurrence of Selected Dienyl Esters

| Compound Name | Natural Source | Organism Classification |

| Methyl nona-2,6-dienoate | Nicotiana tabacum | Plantae, Solanaceae |

| Methylnonadeca-15,17-dienoate | Nigella sativa (seeds) | Plantae, Ranunculaceae |

Applications of Methyl Nona 4,8 Dienoate As a Versatile Synthon in Advanced Organic Synthesis

Chemical Building Block for Synthesis of Complex Molecules

In retrosynthetic analysis, a synthon is a conceptual unit within a target molecule that represents a potential starting reagent. wikipedia.org Methyl nona-4,8-dienoate, with its ester functionality and two reactive alkene groups, serves as a valuable multi-carbon synthon. Chemists can selectively target the double bonds or the ester group to build molecular complexity.

The utility of such dienoates is rooted in their accessibility and reactivity. For instance, a common synthetic route to produce methyl nona-3,8-dienoate involves the carbonylation of methoxyoctadienes, demonstrating a practical method for creating this class of compounds. acs.org Once formed, these synthons can undergo various reactions. Related unsaturated esters serve as key intermediates in the synthesis of more elaborate molecules. evitachem.com The double bonds can participate in cycloaddition reactions, metathesis, or hydrogenation, while the ester can be hydrolyzed, reduced, or converted to other functional groups, providing multiple handles for synthetic chemists to elaborate a molecular structure.

| Related Synthon | Synthetic Application | Source |

|---|---|---|

| (Z)-Methyl 2-(Tert-Butoxycarbonylamino)Nona-2,8-Dienoate | Intermediate in peptide synthesis and drug development. | chemimpex.com |

| Methyl 3-ethyl-7-methylnona-2,6-dienoate | Serves as an intermediate in the synthesis of more complex organic molecules. | evitachem.com |

| 4,8-Dimethylnona-3,7-dienal | Used as a building block in organic synthesis. | |

| Methyl Nona-3,8-dienoate | Product of the carbonylation of 1-methoxyocta-2,7-diene, making it an accessible building block. | acs.org |

Precursor for Structurally Complex Natural Products and Bioactive Compounds

The structural framework of this compound is a recurring motif in various natural products and bioactive molecules. Its use as a precursor allows for the efficient construction of complex targets. A notable example involves a derivative, (Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate, which is employed as a key intermediate in the synthesis of peptides and in the development of novel drug candidates, including those with anti-cancer and anti-inflammatory properties. chemimpex.com The ability of this precursor to undergo various chemical transformations while maintaining its core structure makes it a valuable intermediate in drug discovery. chemimpex.com

| Precursor/Related Compound | Target Bioactive Molecule/Class | Therapeutic Area/Significance | Source |

|---|---|---|---|

| (Z)-Methyl 2-(Boc-amino)nona-2,8-dienoate | Novel drug candidates, Peptides | Anti-cancer, Anti-inflammatory | chemimpex.com |

| Dienoate fragments | (-)-Zampanolide | Microtubule-stabilising agent, Cancer drug candidate | wgtn.ac.nz |

| Methylnonadeca-15,17-dienoate | Novel lipid from Nigella sativa | Potential anti-inflammatory, antibacterial properties | researchgate.net |

Applications in Polymer Chemistry and Material Science (Research Focus)

The presence of two double bonds in the structure of this compound makes it an interesting candidate monomer for polymer chemistry and material science. While this area is still developing, research has begun to explore the use of related compounds in creating new polymers. For example, (Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate is being investigated in material science for the development of new polymers and materials with customized properties. chemimpex.com The diene functionality allows for polymerization reactions, such as free-radical or ring-opening metathesis polymerization (ROMP), to create polymer chains with unique characteristics. The ester group can also be modified post-polymerization to tune the material's properties, such as hydrophilicity or cross-linking density. This research focus suggests a potential future for dienoate esters in the creation of advanced materials.

Fundamental Research in Flavor and Fragrance Chemistry

Unsaturated esters are well-known for their significant contributions to the aromas of fruits and other natural products. This compound and its isomers are part of this chemical family and are subjects of fundamental research in flavor and fragrance chemistry.

The precise arrangement of double bonds and functional groups in a molecule drastically influences its perceived odor. Structure-odor relationship (SOR) studies aim to decipher these connections. Although data on this compound itself is limited, research on the closely related ethyl nona-3,8-dienoate provides significant insight. justia.com The E- and Z-isomers of ethyl nona-3,8-dienoate possess distinct aromas, highlighting the importance of stereochemistry in olfaction. justia.com

Such studies are crucial for the fragrance industry's ongoing search for new molecules to create novel scents. justia.com Another related compound, methyl deca-4,8-dienoate, has been identified as a component of hop oil found in wort, which is later trans-esterified during fermentation to the corresponding ethyl ester, contributing to the final flavor profile of beer. researchgate.net

| Compound | Isomer | Reported Odor/Flavor Notes | Source |

|---|---|---|---|

| Ethyl nona-3,8-dienoate | E/Z Mixture (~4:1) | Fruity, fresh, green, juicy, citrusy, piney, gourmand-like | justia.com |